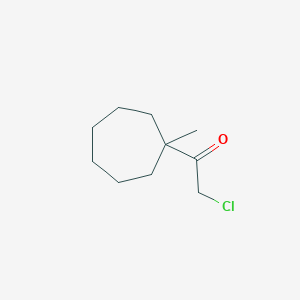
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of a chlorine atom and a ketone functional group attached to a cycloheptyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-methylcycloheptyl)ethan-1-one typically involves the chlorination of 1-(1-methylcycloheptyl)ethanone. One common method includes the following steps:
Starting Material: 1-(1-methylcycloheptyl)ethanone.
Chlorination: The starting material is dissolved in a suitable solvent, such as dichloromethane. Chlorine gas is then bubbled through the solution at a controlled temperature, usually below 5°C, to prevent side reactions.
Isolation: After the reaction is complete, the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts, such as aluminum chloride, can also enhance the efficiency of the chlorination process.
化学反応の分析
Types of Reactions
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products like alcohols, amines, or thioethers.
Reduction: 1-(1-methylcycloheptyl)ethanol.
Oxidation: 1-(1-methylcycloheptyl)ethanoic acid.
科学的研究の応用
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Agriculture: May be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Material Science: Utilized in the preparation of specialized polymers and resins.
作用機序
The mechanism of action of 2-Chloro-1-(1-methylcycloheptyl)ethan-1-one involves its interaction with various molecular targets. The chlorine atom and the ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Another chlorinated ketone with a smaller cyclopropyl ring.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a phenyl ring instead of a cycloheptyl ring.
Uniqueness
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one is unique due to its larger cycloheptyl ring, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
86518-89-0 |
|---|---|
分子式 |
C10H17ClO |
分子量 |
188.69 g/mol |
IUPAC名 |
2-chloro-1-(1-methylcycloheptyl)ethanone |
InChI |
InChI=1S/C10H17ClO/c1-10(9(12)8-11)6-4-2-3-5-7-10/h2-8H2,1H3 |
InChIキー |
UWZPSISGZYTGGN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCCC1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)

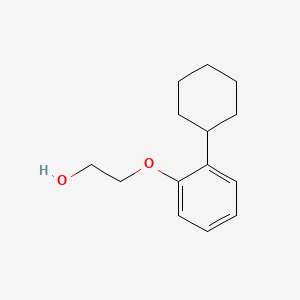

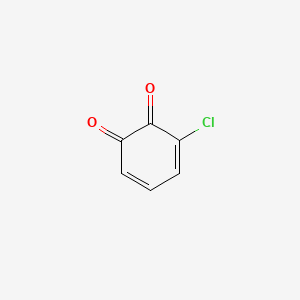
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
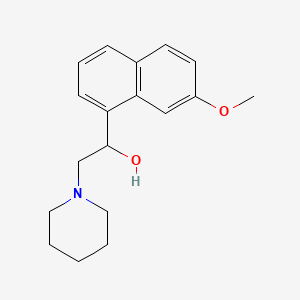
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)
![2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13954940.png)

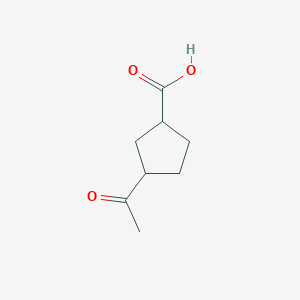
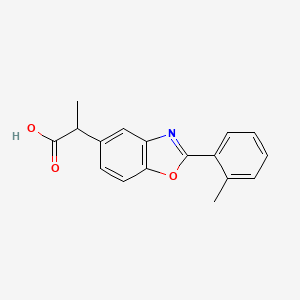
![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)

